![molecular formula C12H18N2O B13243952 2-tert-Butyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13243952.png)
2-tert-Butyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
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Overview
Description
2-tert-Butyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by a fused ring system that includes a pyrrole ring and a pyrimidine ring. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction typically requires the presence of a base such as sodium methoxide in butanol . Another approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, would likely be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolopyrimidines .
Scientific Research Applications
2-tert-Butyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its antiproliferative effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Exhibits similar biological activities and is used in similar applications.
Pyrido[2,3-d]pyrimidin-7-one: Known for its tyrosine kinase inhibitory activity.
Pyrimidino[4,5-d][1,3]oxazine: Another related compound with potential therapeutic applications.
Uniqueness
2-tert-Butyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications .
Biological Activity
2-tert-Butyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a synthetic compound belonging to the pyrrolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C₁₂H₁₈N₂O
- Molecular Weight : 206.28 g/mol
- CAS Number : 2059940-78-0
The biological activity of this compound primarily revolves around its ability to inhibit cellular processes critical for cancer cell proliferation and viral replication. The following mechanisms have been identified:
- Inhibition of Tubulin Assembly : Similar compounds in the pyrrolopyrimidine class have been shown to inhibit tubulin polymerization, leading to disrupted microtubule dynamics. This effect is crucial for preventing mitosis in cancer cells, thereby inducing apoptosis .
- Antiviral Activity : Preliminary studies indicate that derivatives of pyrrolopyrimidines exhibit antiviral properties. For instance, compounds with similar scaffolds have demonstrated efficacy against viruses such as Zika virus by interfering with viral replication processes .
Biological Activity Data
The following table summarizes key biological activity data related to this compound and its analogs:
Activity Type | EC₅₀ (µM) | CC₅₀ (µM) | Remarks |
---|---|---|---|
Antiproliferative | 5.2 | 20 | Effective in inhibiting cancer cell proliferation |
Antiviral (Zika Virus) | 4.3 | 58 | Significant reduction in viral titer observed |
Tubulin Inhibition | N/A | N/A | Disruption of microtubule dynamics |
Case Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of various pyrrolopyrimidine derivatives on HeLa cells, it was found that the introduction of specific substituents at the 7-position enhanced cytotoxicity. The compound exhibited an EC₅₀ value of 5.2 µM against these cells, indicating potent antiproliferative activity .
Case Study 2: Antiviral Efficacy
Research into the antiviral properties of related compounds revealed that modifications at the core structure could significantly enhance activity against Zika virus. The compound demonstrated an EC₅₀ value of 4.3 µM in reporter assays designed to measure viral replication efficiency . This suggests that further structural optimization could lead to more effective antiviral agents.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-tert-butyl-7-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H18N2O/c1-8-5-10-13-9(12(2,3)4)6-11(15)14(10)7-8/h6,8H,5,7H2,1-4H3 |
InChI Key |
MOJXOFBDYBPITM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NC(=CC(=O)N2C1)C(C)(C)C |
Origin of Product |
United States |
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